Argininosuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Argininosuccinate is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme this compound synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. The overall reaction can be summarized as follows:
Citrulline+Aspartic Acid+ATP→this compound+AMP+PPi
Industrial Production Methods: In industrial settings, the production of this compound typically involves the fermentation of microorganisms genetically engineered to overexpress this compound synthetase. This method ensures a high yield of the compound under controlled conditions.
Types of Reactions:
Oxidation and Reduction: this compound itself does not undergo significant oxidation or reduction reactions under normal physiological conditions.
Substitution: The primary reaction involving this compound is its conversion to arginine and fumarate, catalyzed by the enzyme this compound lyase.
Common Reagents and Conditions:
Enzymatic Reactions: The conversion of this compound to arginine and fumarate requires the presence of this compound lyase.
Physiological Conditions: These reactions typically occur at physiological pH and temperature, within the cellular environment.
Major Products Formed:
Arginine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Fumarate: An intermediate in the citric acid cycle, crucial for cellular respiration and energy production.
Scientific Research Applications
Biology: In biological research, argininosuccinate is used to study metabolic pathways, particularly those involving nitrogen metabolism and the citric acid cycle.
Medicine: this compound is of clinical interest due to its involvement in metabolic disorders such as argininosuccinic aciduria, a condition characterized by a deficiency in this compound lyase. This compound is also explored for its potential therapeutic applications in treating hyperammonemia and other metabolic diseases.
Industry: In the industrial sector, this compound is used in the production of arginine supplements and other amino acid-based products.
Mechanism of Action
Argininosuccinate exerts its effects primarily through its role in the urea cycle. The enzyme this compound synthetase catalyzes the formation of this compound from citrulline and aspartic acid. Subsequently, this compound lyase converts this compound into arginine and fumarate. This process is crucial for the detoxification of ammonia in the liver and the production of urea, which is excreted in the urine.
Molecular Targets and Pathways:
Urea Cycle Enzymes: this compound synthetase and this compound lyase are the primary enzymes involved.
Nitrogen Metabolism Pathways: this compound is a key intermediate in the pathways that manage nitrogen balance in the body.
Comparison with Similar Compounds
Citrulline: Another intermediate in the urea cycle, converted to argininosuccinate by this compound synthetase.
Arginine: The final product of the this compound lyase reaction, involved in protein synthesis and various metabolic functions.
Fumarate: A product of the this compound lyase reaction, involved in the citric acid cycle.
Uniqueness of this compound: this compound is unique due to its dual role in both the urea cycle and the citric acid cycle. This dual functionality makes it a critical compound for maintaining nitrogen balance and energy production in the body.
Properties
CAS No. |
92008-07-6 |
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Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
InChI Key |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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